molecular formula C14H17NOS B14367033 1-(3-Butyl-1,3-benzothiazol-2(3H)-ylidene)propan-2-one CAS No. 91019-90-8

1-(3-Butyl-1,3-benzothiazol-2(3H)-ylidene)propan-2-one

Cat. No.: B14367033
CAS No.: 91019-90-8
M. Wt: 247.36 g/mol
InChI Key: OUNHKVCJCCNJTQ-UHFFFAOYSA-N
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Description

1-(3-Butyl-1,3-benzothiazol-2(3H)-ylidene)propan-2-one is an organic compound belonging to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This specific compound is characterized by the presence of a butyl group attached to the benzothiazole ring and a propan-2-one moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Butyl-1,3-benzothiazol-2(3H)-ylidene)propan-2-one typically involves the condensation of 3-butyl-2-aminobenzothiazole with an appropriate ketone, such as acetone. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the ylidene linkage.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale condensation reactions using optimized reaction conditions to maximize yield and purity. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Butyl-1,3-benzothiazol-2(3H)-ylidene)propan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the butyl group or the propan-2-one moiety can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophilic reagents such as halides, amines, and thiols can be used under appropriate conditions.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

1-(3-Butyl-1,3-benzothiazol-2(3H)-ylidene)propan-2-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Butyl-1,3-benzothiazol-2(3H)-ylidene)propan-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 1-(3-Methyl-1,3-benzothiazol-2(3H)-ylidene)propan-2-one
  • 1-(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)propan-2-one
  • 1-(3-Propyl-1,3-benzothiazol-2(3H)-ylidene)propan-2-one

Comparison: 1-(3-Butyl-1,3-benzothiazol-2(3H)-ylidene)propan-2-one is unique due to the presence of the butyl group, which can influence its chemical reactivity, physical properties, and biological activities. Compared to its methyl, ethyl, and propyl analogs, the butyl derivative may exhibit different solubility, stability, and interaction with biological targets.

Properties

CAS No.

91019-90-8

Molecular Formula

C14H17NOS

Molecular Weight

247.36 g/mol

IUPAC Name

1-(3-butyl-1,3-benzothiazol-2-ylidene)propan-2-one

InChI

InChI=1S/C14H17NOS/c1-3-4-9-15-12-7-5-6-8-13(12)17-14(15)10-11(2)16/h5-8,10H,3-4,9H2,1-2H3

InChI Key

OUNHKVCJCCNJTQ-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=CC=CC=C2SC1=CC(=O)C

Origin of Product

United States

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